ベラドンニン

説明

Belladonna, also known as Atropa belladonna, is a perennial herbaceous plant native to Europe, North Africa, and Western Asia. It has a long history of use in traditional medicine and is still used today for its medicinal properties. The plant contains several alkaloids, including atropine, hyoscyamine, and scopolamine, which are known to have a variety of physiological and biochemical effects.

科学的研究の応用

抗コリンエステラーゼ薬

ベラドンニンは、トロパンアルカロイドの一種であり、抗コリンエステラーゼ作用を示します 。抗コリンエステラーゼ薬は、神経系で信号を伝達する神経伝達物質であるアセチルコリンの作用を阻害します。 パーキンソン病、慢性閉塞性肺疾患(COPD)、および特定の種類の中毒などの疾患の治療に使用されます .

抗痙攣薬

ベラドンニンは、抗痙攣作用も示します 。 特に胃腸管の筋肉のけいれんや痙攣を軽減するのに役立ち、過敏性腸症候群などの治療に役立つ可能性があります .

散瞳薬

歴史的には、ベラドンナの抽出物は、女性が散瞳薬として目の滴に使用していました。これは、散瞳と呼ばれるプロセスです 。 ベラドンニンのこの散瞳作用は、眼科検査や手術中に眼科で使用できる可能性があります .

抗炎症薬

ベラドンニンは、抗炎症作用があることがわかっています 。 関節炎や特定の皮膚疾患など、炎症を伴う状態の治療に使用できる可能性があります .

抗菌薬

ベラドンニンの抗菌作用は、さまざまな細菌および真菌感染症の治療に使用できます 。 この分野におけるその可能性を完全に探求するための研究が進められています .

気管支拡張薬

ベラドンニンは、気管支拡張作用を持っています 。 肺の気道を開放し、弛緩させるのに役立つため、喘息やCOPDなどの呼吸器疾患の治療に役立つ可能性があります .

神経疾患の治療

ベラドンニンは、急性脳炎とパーキンソン病の治療に効果的であることがわかっています 。 これらの神経疾患やその他の神経疾患の新しい治療法の開発に使用できる可能性があります .

胃腸および尿路感染症の治療

ベラドンナの適用は、胃腸および尿路感染症の治療に非常に効果的です 。 これにより、これらの状態の治療のための新しい道が開かれる可能性があります .

作用機序

Target of Action

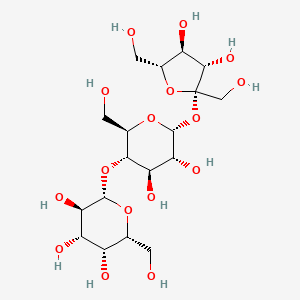

Belladonnine is a tropane alkaloid found in the belladonna plant . The primary targets of belladonnine are the muscarinic receptors . These receptors play a crucial role in the central nervous system and the parasympathetic nervous system .

Mode of Action

Belladonnine acts as a competitive antagonist at muscarinic receptors . It blocks the binding of acetylcholine, a neurotransmitter, to these receptors in the central nervous system and parasympathetic postganglionic muscarinic receptors . This interaction results in a range of physiological changes.

Biochemical Pathways

The antagonistic action of belladonnine on muscarinic receptors affects various biochemical pathways. It leads to the inhibition of secretions such as dry mouth, tachycardia , pupillary dilation and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .

Pharmacokinetics

These properties play a crucial role in the bioavailability of the compound

Result of Action

The molecular and cellular effects of belladonnine’s action include inhibition of secretions , leading to dry mouth, increased heart rate (tachycardia), dilation of pupils and paralysis of accommodation, relaxation of smooth muscles in the gut, bronchi, biliary tract and bladder (urinary retention), and inhibition of gastric acid secretion .

Action Environment

The concentration of belladonnine and its effects can vary due to environmental factors such as geographical area, harvesting season, soil type, and climatic conditions . These factors can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

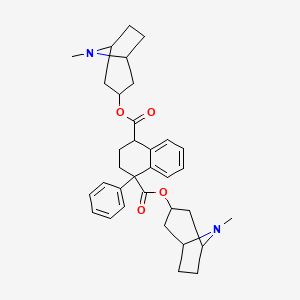

bis(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H42N2O4/c1-35-23-12-13-24(35)19-27(18-23)39-32(37)30-16-17-34(22-8-4-3-5-9-22,31-11-7-6-10-29(30)31)33(38)40-28-20-25-14-15-26(21-28)36(25)2/h3-11,23-28,30H,12-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERIGMSHTUAXSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C3CCC(C4=CC=CC=C34)(C5=CC=CC=C5)C(=O)OC6CC7CCC(C6)N7C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10965277 | |

| Record name | Belladonnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

510-25-8 | |

| Record name | Belladonnine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belladonnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10965277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

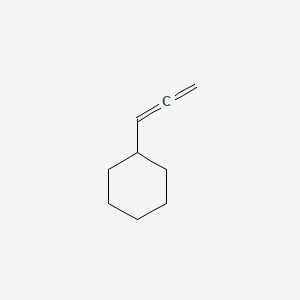

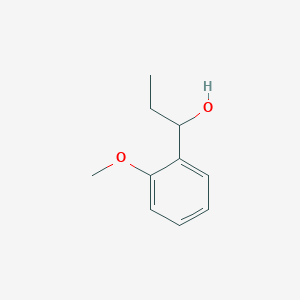

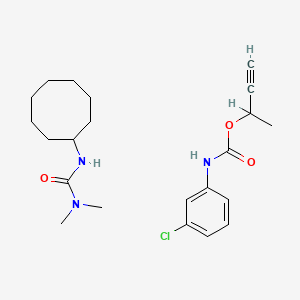

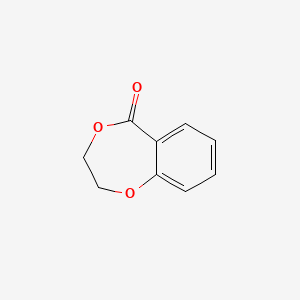

Feasible Synthetic Routes

Q & A

Q1: What is belladonnine and how is it formed?

A1: Belladonnine is a dimeric alkaloid found in plants of the nightshade family, such as Atropa belladonna (deadly nightshade). It is formed through the dimerization of apoatropine, another alkaloid found in these plants. This process often occurs as a side reaction during the racemization of l-hyoscyamine to produce atropine. []

Q2: Are there analytical methods to detect belladonnine in the presence of other alkaloids?

A2: Yes, several analytical techniques have been employed to detect and quantify belladonnine, even in the presence of other alkaloids.

- Spectrophotometry: This method has been used to determine apoatropine and belladonnine levels in atropine samples. []

- Capillary electrophoresis coupled with mass spectrometry (CE-MS): This technique allows for the separation and identification of various tropane alkaloids, including belladonnine, in complex mixtures like Atropa belladonna leaf extracts. []

Q3: Has the structure of belladonnine been elucidated?

A6: While the exact three-dimensional structure might not be extensively published, researchers have successfully prepared and characterized specific salts of belladonnine, such as the diethochlorides of α- and β-belladonnines, using ion-exchange methods. [] This suggests that the structural elucidation of belladonnine has been achieved to a significant extent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。